molecular formula C6H5N3S B13637313 Pyrazolo[1,5-a]pyrazine-4-thiol

Pyrazolo[1,5-a]pyrazine-4-thiol

Cat. No.: B13637313
M. Wt: 151.19 g/mol
InChI Key: OZQMYQNNYKPUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrazine-4-thiol is a nitrogen-containing bicyclic heterocycle characterized by a fused pyrazole and pyrazine ring system, with a thiol (-SH) substituent at the 4-position. This scaffold is part of a broader class of pyrazolo-fused heterocycles, which are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, Toll-like receptors (TLRs), and enzymes .

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

5H-pyrazolo[1,5-a]pyrazine-4-thione

InChI

InChI=1S/C6H5N3S/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10)

InChI Key

OZQMYQNNYKPUDW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=S)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazine-4-thiol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds via an addition-elimination mechanism, where the NH2 group of the starting aminopyrazole bonds with the electrophilic carbon atoms . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like FeCl3 to accelerate the process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazine-4-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Pyrazolo[1,5-a]pyrazine-4-thiol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Pyrazolo[1,5-a]pyrazine-4-thiol shares structural similarities with other pyrazolo-fused heterocycles but differs in core heterocycle composition and substituent placement. Below is a detailed comparison:

Compound Class Core Structure Key Substituents Biological Targets Activity/Selectivity
This compound Pyrazole + pyrazine Thiol (-SH) at C4 Hypothesized: Kinases, TLRs Limited direct data; analogs suggest TLR7 antagonism or kinase inhibition potential .
Pyrazolo[1,5-a]quinoxaline Pyrazole + quinoxaline Alkyl chains (C4–C5) TLR7/8 Potent TLR7 antagonists (IC₅₀ = 8.2–10 µM); selective over TLR8 .
Pyrazolo[1,5-a]pyrimidine Pyrazole + pyrimidine Phenyl rings, polar moieties EGFR, B-Raf, MEK, TTK EGFR inhibition (IC₅₀ < 1 nM for CFI-402257); improved oral bioavailability .
Pyrazolo[1,5-a][1,3,5]triazine Pyrazole + triazine Sulfonamide groups Antimicrobial targets Moderate antimicrobial activity; less potent than pyrazolo[1,5-a]pyrimidines .
Imidazo[1,2-a]pyrazine Imidazole + pyrazine Hydrophobic chains TLR7/8 Dual TLR7/8 agonism; less selective than pyrazolo[1,5-a]quinoxalines .

Key Research Findings

  • In contrast, imidazo[1,2-a]pyrazines show agonist activity, limiting therapeutic utility .
  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines demonstrate broad kinase inhibition. For example, CFI-402257 (TTK inhibitor) exhibits picomolar potency (Kᵢ = 0.1 nM) and oral bioavailability, outperforming pyrazolotriazines in cellular activity . Substitutions at C5 (e.g., 2-aminobenzothiazole in 6m and 6p) enhance anticancer efficacy (IC₅₀ = 2.7 µM against HEPG2-1 cells) .
  • Synthetic Accessibility: Pyrazolo[1,5-a]pyrimidines are synthesized via metal-free I₂-catalyzed multicomponent reactions, enabling scalable production . Pyrazolo[1,5-a]quinoxalines require cyclization of hydrazones, which may limit yield .

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Length: In pyrazolo[1,5-a]quinoxalines, antagonism peaks with C4–C5 chains (e.g., butyl/isobutyl groups), while shorter chains reduce potency .
  • Substituent Position : For pyrazolo[1,5-a]pyrimidines, phenyl ring substitutions (e.g., electron-withdrawing groups) enhance kinase binding affinity and cellular uptake .

Pharmacokinetic and Physicochemical Properties

  • Oral Bioavailability : Pyrazolo[1,5-a]pyrimidines (e.g., CFI-402257 ) exhibit favorable pharmacokinetics due to polar moieties improving solubility .
  • Selectivity: Pyrazolo[1,5-a]quinoxalines show >100-fold selectivity for TLR7 over TLR8, reducing off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.